molecular formula C18H12N2O3 B14665777 1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- CAS No. 39964-98-2

1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-

Cat. No.: B14665777
CAS No.: 39964-98-2
M. Wt: 304.3 g/mol
InChI Key: RMDVYALVOJBOLV-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique dioxolo ring fused to an isoquinoline structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzoyl derivatives with isoquinoline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, a mixture of berberine chloride and vanillic acid in ethanol can be used to obtain related compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and high yields.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in critical biological processes. For example, it may act as an inhibitor of DNA gyrases, similar to other quinoline derivatives . This interaction can disrupt DNA replication and transcription, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- stands out due to its unique benzoyl and carbonitrile functional groups. These groups enhance its chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

39964-98-2

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

6-benzoyl-5H-[1,3]dioxolo[4,5-g]isoquinoline-5-carbonitrile

InChI

InChI=1S/C18H12N2O3/c19-10-15-14-9-17-16(22-11-23-17)8-13(14)6-7-20(15)18(21)12-4-2-1-3-5-12/h1-9,15H,11H2

InChI Key

RMDVYALVOJBOLV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(N(C=CC3=C2)C(=O)C4=CC=CC=C4)C#N

Origin of Product

United States

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